molecular formula C20H21N3O B2835830 (E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide CAS No. 681479-32-3

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide

Cat. No. B2835830
CAS RN: 681479-32-3
M. Wt: 319.408
InChI Key: HMDPMGMNKYTCQS-MJETZJDKSA-N
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Description

The compound is a complex organic molecule that likely contains a 3,4-dihydroquinolin-1(2H)-yl group . This group is part of many bioactive compounds and is often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the 3,4-dihydroquinolin-1(2H)-yl group . This group is a bicyclic structure that includes a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would depend on its exact structure .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(22-21-14-6-10-17-8-2-1-3-9-17)16-23-15-7-12-18-11-4-5-13-19(18)23/h1-6,8-11,13-14H,7,12,15-16H2,(H,22,24)/b10-6-,21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPMGMNKYTCQS-MJETZJDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide

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